

## Preliminary Toxicology Screening of Tetrahydroisoquinoline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tetrahydroisoquinolines (THIQs) are a significant class of heterocyclic compounds present in a variety of natural products and synthesized for a range of therapeutic applications.[1] Their structural similarity to endogenous neurochemicals and known neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), necessitates a thorough toxicological evaluation early in the drug development process.[2] This guide provides a comprehensive overview of the preliminary toxicology screening of THIQ compounds, outlining key in vitro and in vivo assays, detailed experimental protocols, and data interpretation within the context of regulatory expectations. The focus is on providing a practical framework for researchers to assess the potential toxicity of novel THIQ derivatives.

## **Core Toxicological Endpoints for THIQ Compounds**

A preliminary toxicology screen for novel THIQ compounds should encompass a battery of tests to evaluate various potential toxicities. The primary endpoints of concern, based on the known biological activities of this class of compounds, include cytotoxicity, genotoxicity, hepatotoxicity, and neurotoxicity. An initial assessment of acute systemic toxicity is also crucial.

## Cytotoxicity



Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. These assays are typically performed on a panel of cell lines, including cancer cell lines and normal human cells, to assess both general toxicity and potential for selective anti-cancer activity.

## Genotoxicity

Genotoxicity assessment is critical to identify compounds that can cause DNA damage, which can lead to mutations and potentially cancer. A standard preliminary screen includes assays for both mutagenicity (gene mutations) and clastogenicity (chromosomal damage).

## Hepatotoxicity

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury (DILI).[3][4] In vitro assays using primary hepatocytes or liver-derived cell lines are essential to flag compounds with potential hepatotoxic liability. Mechanisms of DILI can include direct cell stress, mitochondrial impairment, and cholestasis.[4][5]

## **Neurotoxicity**

Given the structural resemblance of THIQs to neuroactive molecules, assessing neurotoxicity is of paramount importance.[5][6] Mechanisms of THIQ-induced neurotoxicity often involve the generation of reactive oxygen species (ROS) and oxidative stress.[6]

## **Acute Systemic Toxicity**

In vivo studies are necessary to understand the overall toxicity of a compound in a whole organism. The acute oral toxicity test is a primary study to determine the median lethal dose (LD50) and to identify signs of systemic toxicity.

# Data Presentation: Quantitative Toxicological Data for Tetrahydroisoquinoline Derivatives

A systematic presentation of quantitative data is essential for comparing the toxicological profiles of different THIQ compounds. The following tables summarize representative data from the literature.



Table 1: In Vitro Cytotoxicity of Tetrahydroisoquinoline Derivatives (IC50 Values)



| Compound ID  | Cell Line         | Assay Type                        | IC50 (μM)                 | Reference |
|--------------|-------------------|-----------------------------------|---------------------------|-----------|
| GM-3-18      | Colo320           | KRas Inhibition                   | 0.9 - 10.7                | [7]       |
| DLD-1        | KRas Inhibition   | 0.9 - 10.7                        | [7]                       | _         |
| HCT116       | KRas Inhibition   | 0.9 - 10.7                        | [7]                       | _         |
| SNU-C1       | KRas Inhibition   | 0.9 - 10.7                        | [7]                       | _         |
| SW480        | KRas Inhibition   | 0.9 - 10.7                        | [7]                       |           |
| GM-3-121     | MCF-7             | Antiproliferative                 | 0.43 μg/mL                | [7]       |
| MDA-MB-231   | Antiproliferative | 0.37 μg/mL                        | [7]                       | _         |
| Ishikawa     | Antiproliferative | 0.01 μg/mL                        | [7]                       |           |
| Compound 14  | HCT116            | Cell Viability                    | 0.48 (24h), 0.23<br>(48h) | [8]       |
| CT26         | Cell Viability    | 0.58 (24h), 0.30<br>(48h)         | [8]                       |           |
| Compound 15b | MCF-7             | Cytotoxicity                      | 21                        | [8]       |
| MDA-MB-231   | Cytotoxicity      | 22                                | [8]                       |           |
| Compound 15c | MCF-7             | Cytotoxicity                      | 7                         | [8]       |
| U251         | Cytotoxicity      | 36                                | [8]                       |           |
| Compound 7e  | A549              | Cytotoxicity                      | 0.155                     | [9]       |
| Compound 8d  | MCF7              | Cytotoxicity                      | 0.170                     | [9]       |
| Compound 9a  | C6                | Cytotoxicity                      | 111 ± 1.1 (72h)           | [10]      |
| MCF-7        | Cytotoxicity      | 128 ± 1.3 (72h)                   | [10]                      | _         |
| PC3          | Cytotoxicity      | 115 ± 1.2 (72h)                   | [10]                      | _         |
| SH-SY5Y      | Cytotoxicity      | 119 ± 1.1 (72h)                   | [10]                      | _         |
| Compound 20g | -                 | PPARy Partial<br>Agonist Activity | EC50 = 13 nM              | [11]      |



| Compound 143 | M. smegmatis ATP synthetase | Enzyme<br>Inhibition   | 1.8 μg/mL       | [1] |
|--------------|-----------------------------|------------------------|-----------------|-----|
| Compound 145 | S. cerevisiae               | Antifungal<br>Activity | MIC = 1 μg/mL   | [1] |
| Compound 146 | Y. lipolytica               | Antifungal<br>Activity | MIC = 2.5 μg/mL | [1] |

Table 2: In Vivo Acute Oral Toxicity of Substituted Amine Derivatives (LD50 Values)

| Compound ID  | Species | LD50 (mg/kg) | Reference |
|--------------|---------|--------------|-----------|
| Compound 6c1 | Mice    | 4786         | [12]      |
| Compound 6e2 | Mice    | 2542         | [12]      |
| Compound 6e3 | Mice    | 2039         | [12]      |

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and reliability of toxicology screening. The following sections provide step-by-step protocols for key assays.

## In Vitro Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

#### Protocol:

 Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.



- Compound Treatment: Treat the cells with a range of concentrations of the THIQ compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- MTT Addition: After the incubation period, remove the treatment medium and add 100 μL of fresh medium containing 0.5 mg/mL MTT to each well.
- Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
- Solubilization: Carefully remove the MTT solution and add 100 μL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Principle: Only viable cells can take up and accumulate Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

#### Protocol:

- Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
- Neutral Red Incubation: After compound treatment, remove the medium and add medium containing a specific concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[14][15][16]
- Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.[15]



- Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[15][16]
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm)
  using a microplate reader.[15]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## In Vitro Genotoxicity Assays

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[17][18][19][20][21]

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.[18][19]

#### Protocol:

- Strain Preparation: Grow the appropriate Salmonella tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.
- Metabolic Activation (Optional but Recommended): Prepare a liver homogenate fraction (S9 mix) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254) to mimic mammalian metabolism.
- Exposure: In a test tube, combine the bacterial culture, the THIQ compound at various concentrations, and either the S9 mix or a buffer.
- Plating: Pour the mixture onto minimal glucose agar plates that lack histidine.
- Incubation: Incubate the plates for 48-72 hours at 37°C.
- Colony Counting: Count the number of revertant colonies on each plate.
- Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous



reversion) rate.

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3] [22][23][24][25]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[3][22][26]

#### Protocol:

- Cell Preparation and Treatment: Treat cells in suspension or as a monolayer with the THIQ compound.
- Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.
- Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.
- Alkaline Unwinding (for single-strand breaks): Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
- Electrophoresis: Subject the slides to electrophoresis at a low voltage.
- Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, percent DNA in the tail, and tail moment).[14][21][25][27]

## In Vitro Hepatotoxicity Assay using Primary Human Hepatocytes



Primary human hepatocytes (PHHs) are considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence.[7][8][15][19][28]

Principle: This assay assesses the viability of PHHs after exposure to the test compound. A decrease in viability indicates potential hepatotoxicity.

#### Protocol:

- Hepatocyte Culture: Thaw and plate cryopreserved PHHs on collagen-coated plates in a specialized hepatocyte culture medium. Allow the cells to form a monolayer.[15][28]
- Compound Treatment: Treat the hepatocytes with a range of concentrations of the THIQ compound for a specified duration (e.g., 24 to 72 hours).
- Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay, Neutral Red Uptake assay, or by measuring ATP content (e.g., using a commercial kit like CellTiter-Glo®).
- Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.

## In Vitro Assessment of Mitochondrial Dysfunction

Mitochondrial toxicity is a common mechanism of drug-induced injury.

Principle: This involves measuring key parameters of mitochondrial function, such as oxygen consumption rate (OCR) and mitochondrial membrane potential (MMP).[27][29][30][31]

Protocol (using a Seahorse XF Analyzer for OCR):

- Cell Culture: Seed cells in a Seahorse XF cell culture microplate.
- Compound Treatment: Treat the cells with the THIQ compound.
- Assay Setup: Prepare a sensor cartridge with inhibitors of the electron transport chain (e.g., oligomycin, FCCP, and rotenone/antimycin A) to be injected sequentially during the assay.



- Measurement: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer to measure the OCR in real-time.
- Data Analysis: The sequential injection of inhibitors allows for the calculation of key
  parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration,
  maximal respiration, and spare respiratory capacity. A decrease in these parameters
  indicates mitochondrial dysfunction.

## In Vivo Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This study provides information on the acute toxicity of a substance after oral administration.[6] [30][32][33][34]

Principle: The method involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the dose for the next step. The goal is to classify the substance into a toxicity category based on the observed mortality.[6][35]

#### Protocol:

- Animal Selection: Use a single sex of a rodent species (usually female rats).
- Dosing: Administer the THIQ compound orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[30]
- Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[30]
   [33]
- Stepwise Procedure:
  - If mortality occurs in two or three of the three animals, the test is stopped, and the substance is classified in that toxicity category.
  - If one animal dies, the test is repeated with three more animals at the same dose.
  - If no animals die, the next higher dose level is used in a new group of three animals.



 Data Analysis: The LD50 is estimated based on the dose levels at which mortality was and was not observed. The substance is then classified according to the Globally Harmonized System (GHS).

## Visualization of Key Pathways and Workflows Signaling Pathways

// Nodes THIQ [label="Tetrahydroisoquinoline\n(THIQ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeStress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant\nResponse Element (ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; CytoprotectiveGenes [label="Cytoprotective Genes\n(e.g., HO-1, NQO1)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellularDamage [label="Cellular Damage\n(DNA, Proteins, Lipids)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges THIQ -> ROS [label="Induces"]; ROS -> OxidativeStress; OxidativeStress -> CellularDamage; OxidativeStress -> Mitochondria; Mitochondria -> ROS [label="Amplifies"]; Mitochondria -> Apoptosis; CellularDamage -> Apoptosis; OxidativeStress -> Keap1 [label="Inactivates"]; Keap1 -> Nrf2 [style=dashed, label="Dissociates from"]; Nrf2 -> ARE [label="Translocates to nucleus\nand binds to"]; ARE -> CytoprotectiveGenes [label="Activates transcription of"]; CytoprotectiveGenes -> OxidativeStress [label="Counteracts", style=dashed, color="#34A853"]; } Caption: THIQ-induced oxidative stress and the Nrf2-ARE antioxidant response pathway.

## **Experimental Workflows**

// Nodes Start [label="Start: Novel THIQ Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Screening\n(e.g., MTT, NRU assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genotoxicity [label="Genotoxicity Screening\n(e.g., Ames, Comet assays)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hepatotoxicity [label="Hepatotoxicity Screening\n(Primary Hepatocytes)", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotoxicity [label="Neurotoxicity Screening\n(Neuronal Cell Lines)",



fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(IC50, Genotoxic Potential)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Decision [label="Decision Point:\nProceed to In Vivo?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Acute Toxicity\n(OECD 423)", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End: Preliminary\nToxicology Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cytotoxicity; Start -> Genotoxicity; Start -> Hepatotoxicity; Start -> Neurotoxicity; Cytotoxicity -> DataAnalysis; Genotoxicity -> DataAnalysis; Hepatotoxicity -> DataAnalysis; Neurotoxicity -> DataAnalysis; DataAnalysis -> Decision; Decision -> InVivo [label="Yes"]; Decision -> End [label="No (High Toxicity)"]; InVivo -> End; } Caption: A typical workflow for the preliminary in vitro and in vivo toxicology screening of THIQ compounds.

## **Regulatory Context**

The preliminary toxicology screening of novel drug candidates is guided by international regulatory bodies to ensure the safety of substances entering human clinical trials.

## ICH M3(R2) Guideline

The International Council for Harmonisation (ICH) M3(R2) guideline provides recommendations on the non-clinical safety studies needed to support human clinical trials and marketing authorization for pharmaceuticals.[17][18][22][23][24] It outlines a framework for the type and timing of toxicology studies, emphasizing a tiered approach that begins with in vitro assessments before moving to in vivo studies. The guideline also supports the use of a single rodent species for acute toxicity testing in certain circumstances, in line with the 3Rs (Replacement, Reduction, and Refinement) principles for animal welfare.[18]

## **FDA Guidance**

The U.S. Food and Drug Administration (FDA) provides guidance for industry on preclinical safety evaluation of small molecule drugs.[13][35][36][37][38] For an Investigational New Drug (IND) application, the FDA requires a comprehensive preclinical data package that includes pharmacology and toxicology studies. These studies must be conducted under Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[36] The preclinical data should be sufficient to support the safety of the proposed initial clinical dose and dose-escalation scheme.



### Conclusion

The preliminary toxicology screening of tetrahydroisoquinoline compounds is a critical step in the drug development process. A well-designed screening cascade, incorporating a battery of in vitro and in vivo assays, can effectively identify potential toxic liabilities early, allowing for the selection of safer and more promising drug candidates for further development. This guide provides a foundational framework for researchers to design and execute these essential studies, ensuring a robust and scientifically sound approach to the safety assessment of novel THIQ derivatives. By adhering to detailed protocols and considering the regulatory landscape, researchers can navigate the complexities of preclinical toxicology and contribute to the development of safer medicines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of drug induced liver injury PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro models for liver toxicity testing PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor y Partial Agonist -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. seed.nih.gov [seed.nih.gov]
- 14. jove.com [jove.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Hvdroquinone: Assessment of genotoxic potential in the in vivo alkaline comet assay -PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. policycommons.net [policycommons.net]
- 19. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Statistical analysis of comet assay results [frontiersin.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. ICH M3 R2 approaches for exploratory studies | TRACER CRO [tracercro.com]
- 24. thoraxchirurgie.meduniwien.ac.at [thoraxchirurgie.meduniwien.ac.at]
- 25. Evaluating In Vitro DNA Damage Using Comet Assay PMC [pmc.ncbi.nlm.nih.gov]
- 26. 21stcenturypathology.com [21stcenturypathology.com]
- 27. Measuring DNA modifications with the comet assay: a compendium of protocols |
   Springer Nature Experiments [experiments.springernature.com]
- 28. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. scribd.com [scribd.com]
- 31. Comet assay: a versatile but complex tool in genotoxicity testing PMC [pmc.ncbi.nlm.nih.gov]
- 32. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 33. downloads.regulations.gov [downloads.regulations.gov]



- 34. youtube.com [youtube.com]
- 35. altasciences.com [altasciences.com]
- 36. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 37. altasciences.com [altasciences.com]
- 38. ovid.com [ovid.com]
- To cite this document: BenchChem. [Preliminary Toxicology Screening of Tetrahydroisoquinoline Compounds: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028614#preliminary-toxicology-screening-of-tetrahydroisoquinoline-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com